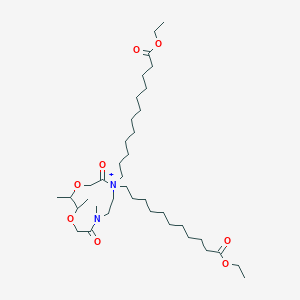
Calcium ionophore I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
カルシウムイオノフォア Iは、ETH 1001としても知られており、カルシウムイオン(Ca²⁺)に対して高度に選択的なイオノフォアです。細胞膜を介したカルシウムイオンの輸送能力により、生物学および化学研究で広く使用されています。 この化合物は、細胞機能に不可欠な細胞内カルシウムレベルを調節することにより、さまざまな生理学的プロセスにおいて重要な役割を果たします .
準備方法
合成経路と反応条件: カルシウムイオノフォア Iは、一連の有機反応によって合成されます。合成には、カルシウムイオンを選択的に結合および輸送できる複雑な構造の形成が含まれます。 このプロセスには通常、目的の選択性と効率を達成するために、特定の試薬と触媒を使用することが含まれます .
工業生産方法: 工業的な環境では、カルシウムイオノフォア Iの生産には、大規模な有機合成技術が用いられます。プロセスは、高純度と収率が確保されるように最適化されています。 高性能液体クロマトグラフィー(HPLC)などの高度な精製方法が用いられて、必要な品質基準を達成しています .
化学反応の分析
反応の種類: カルシウムイオノフォア Iは、主にカルシウムイオンとの錯体形成反応を起こします。膜を介したカルシウムイオンの輸送を促進する安定な錯体を形成します。 この化合物は、通常の状態では、酸化、還元、または置換反応を起こすことはありません .
一般的な試薬と条件: カルシウムイオノフォア Iの合成と適用には、カルシウムイオンの選択的な結合を保証するために、有機溶媒、触媒、および特定の反応条件を使用することが含まれます。 反応条件は、イオノフォアの完全性を維持するために慎重に制御されます .
生成される主な生成物: カルシウムイオノフォア Iを含む反応から生成される主な生成物は、カルシウムイオノフォア錯体です。 この錯体は、膜を介したカルシウムイオンの輸送におけるイオノフォアの機能に不可欠です .
科学的研究の応用
カルシウムイオノフォア Iは、科学研究において幅広い用途があります:
作用機序
カルシウムイオノフォア Iは、イオンと安定な錯体を形成することにより、細胞膜を介したカルシウムイオンの輸送を促進します。この錯体は、脂質二重層を自由に移動することができ、細胞内カルシウムレベルを上昇させます。 イオノフォアの作用は、卵子活性化など、カルシウム依存性シグナル伝達経路を誘発するプロセスに不可欠です .
類似化合物との比較
カルシウムイオノフォア Iは、カルシウムイオンに対する高い選択性においてユニークです。類似化合物には以下が含まれます:
イオノマイシン: 細胞内カルシウムレベルを上昇させるために使用される別のカルシウムイオノフォア.
A23187: 生物学的研究で同様の用途を持つ広く使用されているカルシウムイオノフォア.
バリノマイシン: 膜を介してカリウムイオンを選択的に輸送するカリウムイオノフォア.
これらの化合物と比較して、カルシウムイオノフォア Iは、カルシウムイオンの輸送において優れた選択性と効率を提供し、さまざまな科学的および医学的用途において貴重なツールとなっています .
生物活性
Calcium ionophore I, commonly referred to as A23187, is a potent chemical compound that facilitates the transport of calcium ions across cellular membranes. Its biological activity has significant implications in various fields, particularly in reproductive medicine and cell biology. This article explores the mechanisms of action, clinical applications, and research findings related to A23187, supported by data tables and case studies.
Calcium Mobilization
A23187 acts by forming stable complexes with calcium ions (Ca2+), allowing them to traverse the lipid bilayer of cell membranes. This process increases intracellular calcium concentrations, which is crucial for numerous cellular functions, including muscle contraction, neurotransmitter release, and oocyte activation during fertilization.
Clinical Applications
1. Assisted Reproductive Technology (ART)
A23187 is predominantly used in ART, particularly in cases of failed fertilization during intracytoplasmic sperm injection (ICSI). By artificially activating oocytes that do not show signs of fertilization, A23187 enhances the chances of successful embryo development.
Case Studies
-
Study on Oocyte Activation
A retrospective study analyzed the effects of A23187 on 58 patients undergoing ICSI. The results indicated that activation with A23187 significantly improved fertilization rates from 73.2% to 98.5% in treated groups compared to controls (p < 0.05) . -
Embryo Development Outcomes
Another investigation involving 66 patients showed that using A23187 resulted in higher cleavage rates and improved embryo quality. The cleavage rate was 98.5% in the ionophore-treated group compared to 91.9% in controls .
Research Findings
Table 1: Summary of Clinical Outcomes Using A23187
2. Safety and Efficacy Studies
Recent studies have focused on the long-term safety and efficacy of A23187 in ART settings. One study found no significant differences in chromosomal aneuploidy rates between embryos activated with A23187 and those activated by natural means, indicating that A23187 does not adversely affect embryo genetic integrity .
Potential Risks
While A23187 has shown promising results in enhancing fertilization and embryo development, there are potential risks associated with its use:
特性
CAS番号 |
58801-34-6 |
|---|---|
分子式 |
C38H72N2O8 |
分子量 |
685.0 g/mol |
IUPAC名 |
ethyl 12-[[2-[3-[2-[(12-ethoxy-12-oxododecyl)-methylamino]-2-oxoethoxy]butan-2-yloxy]acetyl]-methylamino]dodecanoate |
InChI |
InChI=1S/C38H72N2O8/c1-7-45-37(43)27-23-19-15-11-9-13-17-21-25-29-39(5)35(41)31-47-33(3)34(4)48-32-36(42)40(6)30-26-22-18-14-10-12-16-20-24-28-38(44)46-8-2/h33-34H,7-32H2,1-6H3 |
InChIキー |
CJAONIOAQZUHPN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCCCC[N+]1(CCN(C(=O)COC(C(OCC1=O)C)C)C)CCCCCCCCCCC(=O)OCC |
異性体SMILES |
CCOC(=O)CCCCCCCCCCCN(C)C(=O)CO[C@H](C)[C@@H](C)OCC(=O)N(C)CCCCCCCCCCCC(=O)OCC |
正規SMILES |
CCOC(=O)CCCCCCCCCCCN(C)C(=O)COC(C)C(C)OCC(=O)N(C)CCCCCCCCCCCC(=O)OCC |
外観 |
Assay:≥95%A solution in ethanol |
同義語 |
(17R,18R)-diethyl 13,17,18,22-tetramethyl-14,21-dioxo-16,19-dioxa-13,22-diazatetratriacontane-1,34-dioate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ETH 1001 facilitate calcium transport across membranes?
A1: ETH 1001 acts as a neutral ionophore, meaning it binds to calcium ions (Ca2+) and shields their charge. This complex then diffuses across the hydrophobic interior of the membrane, effectively transporting Ca2+ down its electrochemical gradient. [, ]
Q2: What are the typical downstream effects of using ETH 1001 in biological systems?
A2: ETH 1001 elevates intracellular Ca2+ levels, triggering various calcium-dependent processes. These can include muscle contraction, neurotransmitter release, enzyme activation, gene expression changes, and even cell death, depending on the cell type and concentration used. [, ]
Q3: What is the molecular formula and weight of ETH 1001?
A3: The molecular formula of ETH 1001 is C40H78N2O6, and its molecular weight is 683.05 g/mol.
Q4: Is there any spectroscopic data available for ETH 1001?
A4: While the provided articles don't include specific spectroscopic data, 1H NMR titration experiments with Ca(SCN)2 suggest that ETH 1001 forms a 1:1 complex with calcium, indicating a "tweezing" mechanism where the ionophore encapsulates the Ca2+ ion. []
Q5: How does the choice of membrane matrix affect ETH 1001-based calcium-selective electrodes?
A5: Studies show that electrode performance varies with the membrane matrix. For instance, polyurethane-based membranes exhibit reduced asymmetry potential shifts compared to poly(vinyl chloride) (PVC) membranes when exposed to protein-containing solutions. [] Silicone rubber (SR) matrices, on the other hand, demonstrate low water uptake, good adhesion, and robust potential responses even at submicromolar concentrations. [, ]
Q6: How do nonionic surfactants influence the performance of ETH 1001-based calcium-selective electrodes?
A6: Nonionic surfactants like Brij 35 and Triton X-100 can decrease the selectivity of ETH 1001-based electrodes for calcium over potassium. This effect is attributed to the surfactant's interaction with both primary and interfering ions within the membrane, impacting the ionophore's binding ability. []
Q7: Does ETH 1001 possess any intrinsic catalytic activity?
A7: ETH 1001 is not known to possess catalytic properties. Its primary function revolves around its ability to bind and transport Ca2+ ions across membranes, facilitating rather than catalyzing biological processes.
Q8: What are some specific research applications where ETH 1001 has been instrumental?
A8: ETH 1001 has been used to:
- Investigate the role of calcium in fertilization and early embryonic development. []
- Study the regulation of ion permeability in blood vessels. []
- Measure intracellular calcium concentrations in various cell types, including muscle fibers and proximal tubule cells. []
- Induce acrosome reaction in sperm cells for in-vitro fertilization studies. []
- Investigate chromosome segregation and recombination in human meiosis. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















